Cas no 93861-52-0 (22R-6b-Hydroxy Budesonide)

22R-6b-Hydroxy Budesonide is a stereospecific metabolite of budesonide, characterized by the hydroxylation at the 6β-position and the retention of the 22R configuration. This modification enhances its pharmacological profile, offering improved selectivity and metabolic stability compared to the parent compound. As a glucocorticoid receptor agonist, it exhibits potent anti-inflammatory and immunosuppressive properties, making it valuable for research in respiratory and inflammatory disorders. The 6β-hydroxylation may influence its binding affinity and pharmacokinetics, potentially reducing systemic side effects. Its well-defined stereochemistry ensures consistent biological activity, supporting its use in mechanistic studies and drug development. This compound is primarily utilized in preclinical research to explore structure-activity relationships and metabolic pathways of corticosteroid derivatives.
22R-6b-Hydroxy Budesonide structure
22R-6b-Hydroxy Budesonide structure
商品名:22R-6b-Hydroxy Budesonide
CAS番号:93861-52-0
MF:C25H34O7
メガワット:446.533268451691
CID:4666450

22R-6b-Hydroxy Budesonide 化学的及び物理的性質

名前と識別子

    • JBVVDXJXIDYDMF-NHBVPODDSA-N
    • 22R-6β-Hydroxy Budesonide
    • 22R-6-Hydroxy Budesonide
    • 22R-6b-Hydroxy Budesonide
    • インチ: 1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17+,18-,20+,21+,22+,23-,24-,25+/m0/s1
    • InChIKey: JBVVDXJXIDYDMF-NHBVPODDSA-N
    • ほほえんだ: O1[C@]([H])(C([H])([H])C([H])([H])C([H])([H])[H])O[C@]2([H])C([H])([H])[C@@]3([H])[C@]4([H])C([H])([H])[C@]([H])(C5=C([H])C(C([H])=C([H])[C@]5(C([H])([H])[H])[C@@]4([H])[C@]([H])(C([H])([H])[C@]3(C([H])([H])[H])[C@]12C(C([H])([H])O[H])=O)O[H])=O)O[H]

22R-6b-Hydroxy Budesonide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
H818305-2.5mg
22R-6b-Hydroxy Budesonide
93861-52-0
2.5mg
$ 6704.00 2023-09-07
AN HUI ZE SHENG Technology Co., Ltd.
H818305-2.5mg
(2r,6ar,6bs,7s,8as,8bs,10r,11ar,12as,12bs)-2,7-dihydroxy-8b-(2-hydroxyacetyl)-6a,8a-dimethyl-10-propyl-1,2,6a,6b,7,8,8a,8b,11a,12,12a,12b-dodecahydro-4h-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-4-one
93861-52-0
2.5mg
¥60000.00 2023-09-15
A2B Chem LLC
AX40262-2.5mg
22R-6β-HydroxyBudesonide
93861-52-0
2.5mg
$6631.00 2024-05-20

22R-6b-Hydroxy Budesonide 関連文献

22R-6b-Hydroxy Budesonideに関する追加情報

Compound CAS No. 93861-52-0: A Comprehensive Overview of 22R-6b-Hydroxy Budesonide

The compound with CAS No. 93861-52-0, commonly referred to as 22R-6b-Hydroxy Budesonide, is a highly specialized chemical entity that has garnered significant attention in the fields of pharmacology and medicinal chemistry. This compound is a derivative of budesonide, a well-known corticosteroid, and its unique stereochemistry at the 6b position introduces distinct pharmacokinetic and pharmacodynamic properties. Recent advancements in synthetic methodologies and analytical techniques have enabled researchers to delve deeper into the structural elucidation, synthesis, and biological evaluation of this compound.

22R-6b-Hydroxy Budesonide is characterized by its specific stereochemistry, which plays a pivotal role in determining its bioavailability and therapeutic efficacy. The hydroxyl group at the 6b position imparts unique physicochemical properties, making it an intriguing subject for both academic and industrial research. The compound's structure has been extensively studied using advanced spectroscopic techniques such as NMR and X-ray crystallography, providing insights into its spatial arrangement and molecular interactions.

Recent studies have focused on the synthesis of CAS No. 93861-52-0 through various routes, including enzymatic transformations and asymmetric synthesis. These methods have not only improved the yield but also enhanced the stereochemical purity of the compound, which is critical for its pharmacological evaluation. The development of efficient synthetic pathways has been a cornerstone in advancing research on this compound, enabling large-scale production for preclinical and clinical studies.

The pharmacological profile of 22R-6b-Hydroxy Budesonide has been extensively investigated in recent years. Preclinical studies have demonstrated its potent anti-inflammatory activity, particularly in models of asthma and allergic rhinitis. The compound exhibits a favorable safety profile, with reduced systemic side effects compared to traditional corticosteroids. This attribute makes it a promising candidate for localized delivery systems, such as inhalation therapy.

In terms of clinical applications, CAS No. 93861-52-0 has shown potential as a next-generation corticosteroid for the treatment of respiratory disorders. Its ability to target inflammation at the site of action without significant systemic absorption has been validated in early-phase clinical trials. Researchers have also explored its combination with other therapeutic agents to enhance efficacy and minimize adverse effects.

The latest research on 22R-6b-Hydroxy Budesonide has shed light on its mechanism of action at the molecular level. Studies using advanced proteomics and genomics tools have identified key pathways involved in its anti-inflammatory effects. These findings have paved the way for personalized medicine approaches, where treatments can be tailored based on individual genetic profiles.

In conclusion, CAS No. 93861-52-0, or 22R-6b-Hydroxy Budesonide, represents a significant advancement in corticosteroid therapy. Its unique structure, coupled with innovative synthetic methods and cutting-edge research, positions it as a leading candidate for addressing unmet medical needs in respiratory diseases. As research continues to unfold, this compound holds immense promise for improving patient outcomes through targeted and safer therapeutic interventions.

おすすめ記事

推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd